

# Navigating the Safety Landscape of JAK Inhibitors: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Upadacitinib Tartrate*

Cat. No.: *B611593*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of numerous inflammatory and autoimmune diseases. However, their nuanced safety profiles necessitate a thorough understanding for informed clinical and developmental decision-making. This guide provides a comparative analysis of the safety profiles of several prominent JAK inhibitors: tofacitinib, baricitinib, upadacitinib, filgotinib, peficitinib, and deucravacitinib, supported by data from pivotal clinical trials and meta-analyses.

## Comparative Safety Profile of JAK Inhibitors

The following table summarizes the incidence rates of key adverse events of special interest (AESIs) across various JAK inhibitors. Data are presented as events per 100 patient-years (PY) to facilitate comparison. It is crucial to note that these rates are derived from different clinical trial programs with varying patient populations, disease severities, and follow-up durations; therefore, direct cross-trial comparisons should be interpreted with caution.

| Adverse Event of Special Interest          | Tofacitinib b           | Baricitinib b | Upadacitinib                 | Filgotinib | Peficitinib b                   | Deucravacitinib |
|--------------------------------------------|-------------------------|---------------|------------------------------|------------|---------------------------------|-----------------|
| Serious Infections                         | 2.4 - 3.0               | 2.6 - 3.0     | 2.5 - 3.9                    | ~3.1       | Incidence increased vs. placebo | 0.9 - 2.5       |
| Major Adverse Cardiovascular Events (MACE) | 0.4 - 0.91              | ~0.5          | 0.3 - 0.4                    | ~0.4       | Data not prominent              | 0.3             |
| Venous Thromboembolism (VTE)               | 0.2 - 1.26              | ~0.5          | 0.1 - 0.4                    | ~0.1       | Data not prominent              | 0.1             |
| Malignancies (excluding NMSC)              | 0.9 - 1.4               | 0.6 - 1.0     | ~1.4                         | ~0.5-0.6   | Data not prominent              | 0.3 - 0.9       |
| Herpes Zoster                              | Higher risk vs. bDMARDs | 3.0 - 3.8     | Higher risk vs. comparator s | 1.1 - 1.5  | 17.3% of patients (long-term)   | 0.6             |

Note: NMSC = Non-Melanoma Skin Cancer; bDMARDs = biologic Disease-Modifying Antirheumatic Drugs. The data presented are aggregated from multiple sources and represent a range of reported incidences.

## Signaling Pathways and Experimental Workflow

To visually conceptualize the mechanism of action and the process of safety evaluation, the following diagrams are provided.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Navigating the Safety Landscape of JAK Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611593#comparative-analysis-of-the-safety-profiles-of-jak-inhibitors\]](https://www.benchchem.com/product/b611593#comparative-analysis-of-the-safety-profiles-of-jak-inhibitors)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)